molecular formula C14H14N2O B2711305 N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide CAS No. 1348214-00-5

N-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboximidamide

Cat. No.: B2711305
CAS No.: 1348214-00-5
M. Wt: 226.279
InChI Key: XSWNAJICRFPFCE-UHFFFAOYSA-N
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Description

N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a biphenyl core with a carboximidamide group and a hydroxy group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide typically involves the following steps:

Industrial Production Methods

Industrial production of N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboximidamide is unique due to the presence of both the hydroxy group and the carboximidamide group on the biphenyl core.

Properties

IUPAC Name

N'-hydroxy-4-(4-methylphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16-17/h2-9,17H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWNAJICRFPFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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